Propyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate
Description
Propyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate is a thieno[2,3-b]quinoline derivative characterized by a fused bicyclic system incorporating a thiophene ring and a partially saturated quinoline scaffold. The compound features a propyl ester group at position 2, an amino substituent at position 3, and a ketone at position 5 (Figure 1). This structural framework is associated with anticancer activity, particularly in targeting triple-negative breast cancer (TNBC) cell lines like MDA-MB-231 . A key challenge in its development is low aqueous solubility, a common issue among thieno[2,3-b]quinoline derivatives, which often necessitates solubilizing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) for in vivo studies .
Properties
Molecular Formula |
C15H16N2O3S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
propyl 3-amino-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxylate |
InChI |
InChI=1S/C15H16N2O3S/c1-2-6-20-15(19)13-12(16)9-7-8-10(17-14(9)21-13)4-3-5-11(8)18/h7H,2-6,16H2,1H3 |
InChI Key |
WCAWXUAMDOWILV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C2=CC3=C(CCCC3=O)N=C2S1)N |
Origin of Product |
United States |
Biological Activity
Propyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, and summarizes relevant research findings.
- Molecular Formula : C15H16N2O3S
- Molecular Weight : 304.4 g/mol
- Structure : The compound features a thienoquinoline backbone, which is significant for its biological activity.
Anticancer Activity
Recent studies have demonstrated the effectiveness of thienoquinoline derivatives in inhibiting cancer cell proliferation. Notably:
- Mechanism of Action : The compound has been shown to target phosphoinositide-specific phospholipase C (pi-PLC), which is involved in various signaling pathways related to cancer cell growth and survival. In vitro studies indicated that derivatives of thienoquinoline can induce apoptosis in cancer cells by disrupting these pathways .
- Cell Line Studies : In experiments using breast cancer cell lines (MDA-MB-231 and MCF-7), this compound exhibited significant cytotoxicity with IC50 values in the nanomolar range. The compound was particularly effective against triple-negative breast cancer cells .
- Case Study : A specific study highlighted that the compound reduced the percentage of breast cancer stem cells (BCSCs), which are known for their tumorigenic potential and self-renewal capabilities. The reduction in BCSC populations correlated with increased apoptosis rates as measured by flow cytometry .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- In vitro Studies : Research has shown that derivatives of thienoquinoline exhibit antibacterial activity against various strains of bacteria. For instance, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated moderate to strong inhibition zones compared to standard antibiotics like ciprofloxacin .
- Mechanism of Action : The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .
Summary of Research Findings
| Biological Activity | Cell Line/Organism | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | Nanomolar range | Apoptosis induction via pi-PLC inhibition |
| Antimicrobial | E. coli | MIC = 50 µM | Cell membrane disruption |
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Properties of Selected Compounds
Key Observations:
Solubility: The propyl ester in the target compound may confer slightly better solubility than carboxamide analogs (e.g., phenyl or chlorophenyl derivatives) due to reduced hydrogen-bonding capacity . However, all thieno[2,3-b]quinolines generally require solubilizing agents for in vivo administration. Saturation of the quinoline ring (e.g., hexahydroquinoline in Ethyl 5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate) improves solubility but may reduce target affinity due to conformational rigidity .
Biological Activity: Carboxamide derivatives (e.g., Compound 12) show enhanced potency against TNBC cell lines compared to ester derivatives, likely due to stronger interactions with hydrophobic binding pockets . Quinoline-3-carboxamides (e.g., N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide) exhibit broader activity against microbial and cancer targets, suggesting the thieno[2,3-b]quinoline scaffold may offer selectivity for specific cancer subtypes .
Notes
Solubility Challenges: The low aqueous solubility of thieno[2,3-b]quinolines limits their bioavailability. Strategies like prodrug design or nanoparticle formulation could enhance delivery .
Structural Optimization : Replacing the propyl ester with polar groups (e.g., PEG-linked chains) may balance solubility and potency, as seen in carboxamide analogs .
Methodological Considerations : Structural characterization of these compounds often relies on X-ray crystallography using SHELX software, ensuring accurate determination of substituent orientations .
Preparation Methods
Domino Reaction Byproducts
The domino aza-MBH pathway generates <1% of Michael adducts, which are removed via silica gel chromatography.
Q & A
Advanced Question
- Density Functional Theory (DFT) : Calculates electrophilic Fukui indices to identify reactive sites (e.g., the 5-oxo group, f⁺ = 0.15) .
- Molecular docking : AutoDock Vina simulations reveal hydrogen bonding between the 3-amino group and tubulin’s Thr179 (binding energy = -9.2 kcal/mol) .
- MD simulations : 100-ns trajectories assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
How do structural modifications influence the compound’s bioactivity?
Advanced Question
- Ester chain variation : Replacing propyl with methyl reduces logP from 2.8 to 1.9, decreasing membrane permeability .
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) at position 5 enhance tubulin binding (ΔG = -10.4 kcal/mol) but increase cytotoxicity .
- Ring saturation : Dihydro derivatives show 50% lower activity, emphasizing the importance of the conjugated quinoline system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
